molecular formula C18H20N4OS2 B2722588 N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946334-48-1

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2722588
CAS No.: 946334-48-1
M. Wt: 372.51
InChI Key: RRBYMEYZCLFJII-UHFFFAOYSA-N
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Description

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide: is a complex chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that aid in studying various fields, including pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety. The final step involves the attachment of the diethylamino group to the acetamide backbone. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has a wide range of applications in scientific research, including:

    Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions

Mechanism of Action

The mechanism of action of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure

Uniqueness

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-4-22(5-2)14(23)11-24-18-16-17(25-12(3)19-16)15(20-21-18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYMEYZCLFJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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